![molecular formula C19H25NO4S B4625374 N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

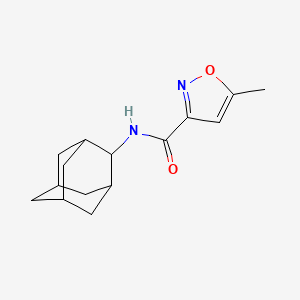

N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide

Übersicht

Beschreibung

N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide, also known as DEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DEA is a member of the phenethylamine class of compounds and has been shown to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the drug metabolism of complex molecules, such as LY451395, a biaryl-bis-sulfonamide and potent AMPA receptor potentiator. By employing Actinoplanes missouriensis for microbial-based surrogate biocatalysis, researchers have generated mammalian metabolites of LY451395, facilitating the structural characterization of these metabolites through nuclear magnetic resonance spectroscopy. This approach supports drug metabolism studies by producing metabolites in quantities sufficient for detailed analysis, showcasing a significant application of biocatalysis in understanding drug behavior in biological systems (Zmijewski et al., 2006).

Asymmetric Synthesis

The field of asymmetric synthesis has also benefited from the applications of sulfonamide derivatives. Studies have demonstrated the utility of rhodium N-(arylsulfonyl)prolinate complexes in the enantioselective synthesis of functionalized cyclopropanes, a method integral to creating compounds with specific chiral configurations. This process has been optimized to achieve high levels of enantioselectivity, crucial for the development of pharmaceuticals and active molecules in a stereo-controlled manner (Davies et al., 1996).

Crystal Structure Analysis

The crystal structures of N-phenyl-2-phthalimidoethanesulfonamide derivatives have provided insights into the effects of substituents on molecular interactions and crystal packing. Such studies are vital for the design of compounds with desired physical and chemical properties, including potential anticonvulsant drugs for treating epilepsy. Understanding these intermolecular interactions helps in the rational design of new drugs with improved efficacy and reduced side effects (Sevinçek et al., 2018).

Supramolecular Chemistry

Research into diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands exemplifies the application of sulfonamide derivatives in constructing three-dimensional supramolecular structures. These structures, characterized by unique binding modes and hydrogen bonding interactions, highlight the potential of sulfonamide derivatives in materials science, particularly in the development of novel coordination polymers and network materials with specific functionalities (Shankar et al., 2011).

Eigenschaften

IUPAC Name |

N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-4-23-18-12-11-17(13-19(18)24-5-2)15(3)20-25(21,22)14-16-9-7-6-8-10-16/h6-13,15,20H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURNUKINYJOCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)NS(=O)(=O)CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)

![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)

![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4625360.png)

![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)